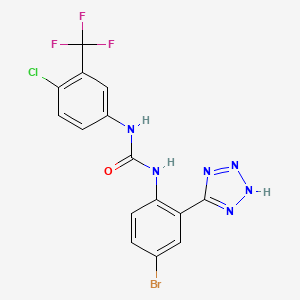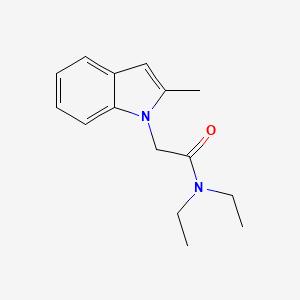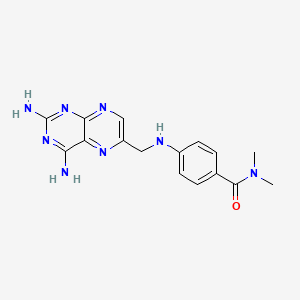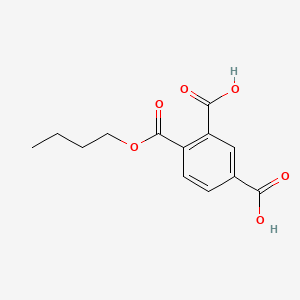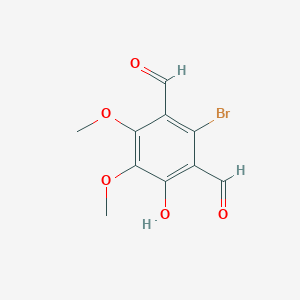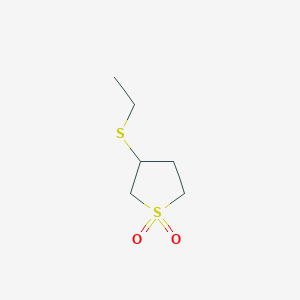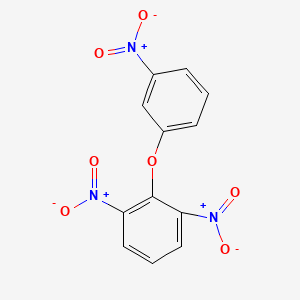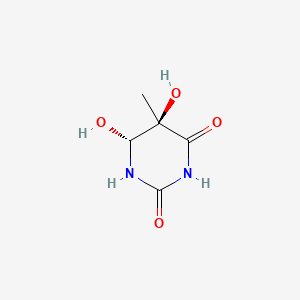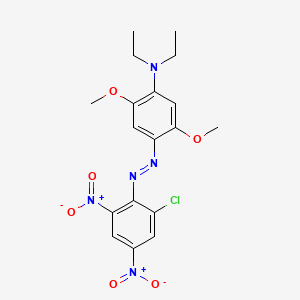
(3-phenoxyphenyl)methyl (1R,2S)-2-bromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Phenoxyphenyl)methyl (1R,2S)-2-bromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclopropane ring, which is known for its strained nature and reactivity, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-phenoxyphenyl)methyl (1R,2S)-2-bromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of (3-phenoxyphenyl)methanol with (1R,2S)-2-bromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of automated systems for reagent addition and product isolation can improve the overall efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Phenoxyphenyl)methyl (1R,2S)-2-bromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the cyclopropane ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy group can be oxidized to form corresponding phenol derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-phenoxyphenyl)methyl (1R,2S)-2-bromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and lipases. Its structural features make it a suitable candidate for investigating the specificity and kinetics of these enzymes.
Medicine
In medicine, derivatives of this compound may have potential as pharmaceutical agents. The cyclopropane ring is a common motif in many bioactive molecules, and modifications to this structure could lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its reactivity and structural properties make it a valuable component in the formulation of high-performance materials.
Mecanismo De Acción
The mechanism of action of (3-phenoxyphenyl)methyl (1R,2S)-2-bromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. For example, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol. The bromine atom can also participate in nucleophilic substitution reactions, altering the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Phenoxyphenyl)methyl (1R,2S)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate
- (2,3,4,5,6-pentafluorophenyl)methyl (1R,2S)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate
Uniqueness
Compared to similar compounds, (3-phenoxyphenyl)methyl (1R,2S)-2-bromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for studying specific reaction mechanisms and developing new synthetic methodologies.
Propiedades
Número CAS |
101492-26-6 |
|---|---|
Fórmula molecular |
C25H23BrO4 |
Peso molecular |
467.4 g/mol |
Nombre IUPAC |
(3-phenoxyphenyl)methyl (1R,2S)-2-bromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H23BrO4/c1-2-28-20-13-11-19(12-14-20)25(16-23(25)26)24(27)29-17-18-7-6-10-22(15-18)30-21-8-4-3-5-9-21/h3-15,23H,2,16-17H2,1H3/t23-,25-/m0/s1 |
Clave InChI |
UNBOZNBUQUYPIZ-ZCYQVOJMSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)[C@]2(C[C@@H]2Br)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
SMILES canónico |
CCOC1=CC=C(C=C1)C2(CC2Br)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


